6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound known for its unique chemical structure and properties. It features a tetrahydroquinoline core with methyl and trifluoromethyl substituents, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ketones, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinolines, each with distinct chemical and physical properties.
Scientific Research Applications
6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)phenyl-1,2,3,4-tetrahydroquinolin-2-one: Lacks the methyl groups, affecting its reactivity and biological activity.
Uniqueness
The presence of both methyl and trifluoromethyl groups in 6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with molecular targets, enhancing its potential in research and industry.
Properties
IUPAC Name |
6,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-10-6-15-14(9-17(23)22-16(15)7-11(10)2)12-4-3-5-13(8-12)18(19,20)21/h3-8,14H,9H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWDPLKMJQGPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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